![molecular formula C8H7BrClNO B13617998 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with a unique structure that includes both bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol typically involves the bromination and chlorination of cyclopenta[b]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: t-BuOOH, Mn(OTf)2
Reducing Agents: Various hydrides and metal catalysts
Substitution Reagents: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation Products: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Substitution Products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- 2-Bromo-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H7BrClNO |
|---|---|
Poids moléculaire |
248.50 g/mol |
Nom IUPAC |
3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H7BrClNO/c9-5-3-4-1-2-6(12)7(4)11-8(5)10/h3,6,12H,1-2H2 |
Clé InChI |
CTOAEQYRAJOTFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(N=C2C1O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


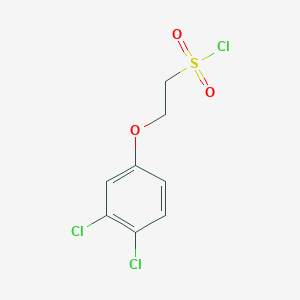
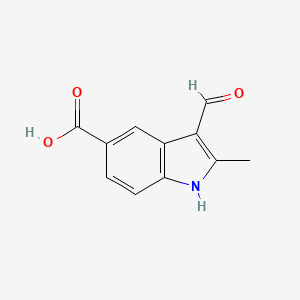
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)

![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
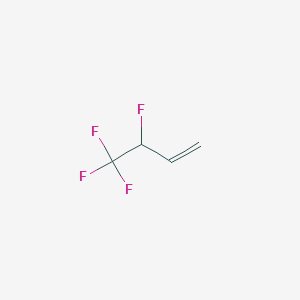
![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)
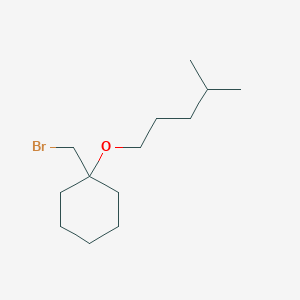
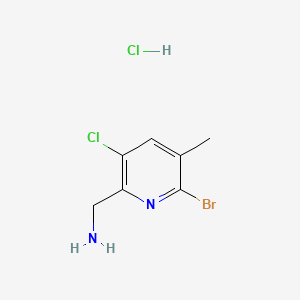
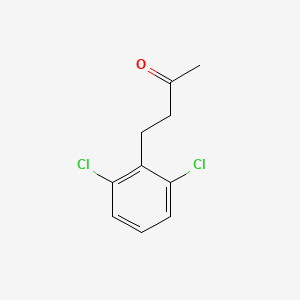

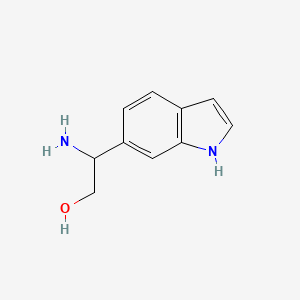
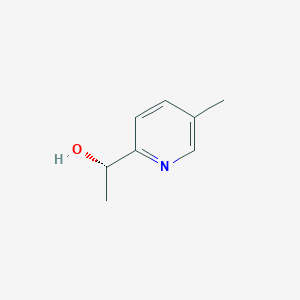
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)
